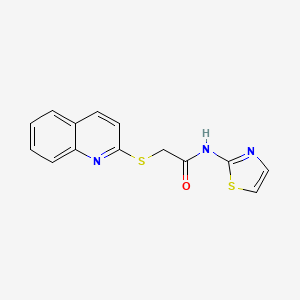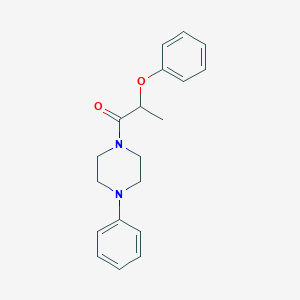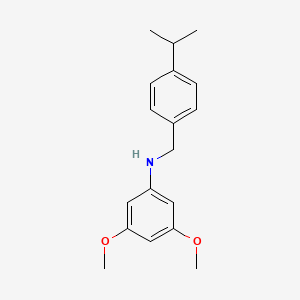![molecular formula C18H26N2O3 B4990833 N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4990833.png)
N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . It also has a tetrahydropyran ring, which is a common structural motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a tetrahydropyran ring, and an amide functional group. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide functional group and the ether linkages in the morpholine and tetrahydropyran rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could impart basicity to the compound, while the amide group could participate in hydrogen bonding .Scientific Research Applications
Structural Analysis
The compound has been used in structural analysis studies, particularly in the field of crystallography . The structure of the complex formed between d (CGTACG) 2 and 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, an inactive derivative of the antitumor agents N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and 9-amino-DACA, has been solved to a resolution of 1.8 Å using X-ray crystallography .
Drug-Nucleic Acid Interactions
This compound has been studied for its interactions with nucleic acids . The binding of this acridine molecule with DNA fragments has been examined using quantum mechanical methods .
Neuroscience Research
The compound has potential applications in neuroscience research. It has been shown to selectively block the 9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine receptor, which is involved in various physiological and pathological processes.
Anti-Inflammatory Agent
The 2-(4-morpholinyl)-ethyl ester of CF3-substituted mollugin (compound 15c) showed good water solubility, improved metabolic and plasma stability, and greater inhibitory activity than mesalazine in both the TNF-α- and IL-6-induced colonic epithelial cell adhesion assays, suggesting that 15c is a potential anti-inflammatory agent .
ATRP Initiator
This bromoisobutyrate is commonly used as an ATRP initiator . The morpholino functionality can be used to bind to RNA or other therapeutics .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-17(19-8-9-20-10-14-23-15-11-20)18(6-12-22-13-7-18)16-4-2-1-3-5-16/h1-5H,6-15H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZSQWMONZQLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)-4-phenyloxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[3-(4,6-dimethoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B4990763.png)
![5-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4990774.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine](/img/structure/B4990785.png)
![3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4990789.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4990793.png)
![9,11,13-trimethyl-6,15-dioxadispiro[4.2.5.2]pentadec-10-ene](/img/structure/B4990800.png)

![3-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4990809.png)
![1-[2-(allyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4990813.png)



![N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4990856.png)